molecular formula C15H17NO3S B6536928 2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide CAS No. 1058492-26-4

2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide

Cat. No. B6536928
CAS RN: 1058492-26-4
M. Wt: 291.4 g/mol
InChI Key: YGNVLWIDGAJTSL-UHFFFAOYSA-N
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Description

The compound “2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide” is an organic compound containing functional groups such as ether, amide, and thiophene. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage, the amide linkage, and the incorporation of the thiophene ring. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a methoxyphenyl group, a thiophenylethyl group, and an acetamide group. These groups are likely connected through ether and amide linkages .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ether and amide groups could influence its solubility, while the thiophene ring could influence its electronic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-13-4-2-3-5-14(13)19-10-15(17)16-8-6-12-7-9-20-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNVLWIDGAJTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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